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molecular formula C5H2F3N B1273225 2,3,6-Trifluoropyridine CAS No. 3512-18-3

2,3,6-Trifluoropyridine

Cat. No. B1273225
M. Wt: 133.07 g/mol
InChI Key: HRLIANGJWPJFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486966B2

Procedure details

To a 3-neck, round-bottomed flask was added 2,3,6-trifluoropyridine (25 g, 0.19 mol) followed by the addition of red fuming nitric acid (210 mL, 4.7 mol). Sulfuric acid (150 mL, 2.8 mol) was added to this mixture slowly via an addition funnel, maintaining internal temperature below 40° C. The resulting solution was heated to 60° C. for 30 minutes and allowed to cool to room temperature after heating. This solution was then further cooled in an ice-water bath and inversely quenched into a 2-L Erlenmeyer flask containing a mixture of ice and water (700 mL, 1:1 ratio). The quenched solution was then transferred to a 2-L separatory funnel and partitioned with hexanes (600 mL). The aqueous layer was subsequently washed with hexanes (600 mL) and methylene chloride (600 mL). The combined organic layers were then dried over Na2SO4, filtered, and concentrated to provide the title compound as a light yellow liquid (19.2 g, 57% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[N:3]=1.[N+:10]([O-])([OH:12])=[O:11].S(=O)(=O)(O)O>>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:10]([O-:12])=[O:11])=[C:4]([F:9])[N:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=NC(=CC=C1F)F
Step Two
Name
Quantity
210 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
after heating
TEMPERATURE
Type
TEMPERATURE
Details
This solution was then further cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
inversely quenched into a 2-L Erlenmeyer flask
ADDITION
Type
ADDITION
Details
containing
ADDITION
Type
ADDITION
Details
a mixture of ice and water (700 mL, 1:1 ratio)
CUSTOM
Type
CUSTOM
Details
The quenched solution was then transferred to a 2-L separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned with hexanes (600 mL)
WASH
Type
WASH
Details
The aqueous layer was subsequently washed with hexanes (600 mL) and methylene chloride (600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=C(C=C1F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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